6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol
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Overview
Description
6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is a complex organic compound that features a benzothiazole core substituted with a tert-butyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.
Major Products
Oxidation: Disulfides.
Substitution: Halogenated benzothiazoles.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Potential use in the development of organic electronic materials.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The thiol group can form disulfide bonds, while the dioxaborolane moiety can undergo cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is unique due to the combination of its benzothiazole core, tert-butyl group, and dioxaborolane moiety. This combination imparts specific reactivity and stability, making it suitable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
6-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO2S2/c1-15(2,3)10-8-11(13-12(9-10)23-14(22)19-13)18-20-16(4,5)17(6,7)21-18/h8-9H,1-7H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCPEFEWPLZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=S)S3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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